Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide
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Description
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide, also known as K[OCOC(CO2Et)=CHC6H11]BF3, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
- Background : A potassium-doped carbon nitride (K-CN) was synthesized using a straightforward thermal polymerization method. The K-CN material was characterized using techniques such as Fourier infrared spectroscopy (FT-IR), powder X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) .
- Application : K-CN serves as a highly efficient recyclable catalyst for the synthesis of 4H-chromene derivatives. In a one-pot three-component reaction, K-CN facilitates the coupling of salicylaldehyde, cyclohexane-1,3-diones, and 4-hydroxycoumarin in a water/ethyl lactate solvent at room temperature. Notably, this method offers advantages such as high yield, mild reaction conditions, recyclability of the catalyst, and an environmentally friendly solvent .
- Application : K-CN contributes to green chemistry by enabling one-pot multi-component reactions (MCRs). These reactions involve three or more starting materials, leading to complex molecular structures. K-CN’s heterogeneous nature allows easy recovery and reuse, avoiding the limitations of homogeneous catalysts. Additionally, the use of ethyl lactate (an environmentally friendly solvent) enhances the overall sustainability .
- Application : K-CN, as a SAC, can be explored further. Understanding its reaction mechanism and optimizing its performance could lead to breakthroughs in various chemical transformations .
Catalysis for 4H-Chromene Derivatives Synthesis
Green Chemistry and Multi-Component Reactions (MCRs)
Single-Atom Catalysts (SACs)
properties
IUPAC Name |
potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h5,7H,2-4,6H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRKRZZUULKUEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC(CC1)C(=O)OCC)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BF3KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;(4-ethoxycarbonylcyclohexen-1-yl)-trifluoroboranuide |
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